molecular formula C19H19N3S2 B2610644 1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-81-7

1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2610644
CAS RN: 393831-81-7
M. Wt: 353.5
InChI Key: COWVPJPSHXLLSA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a thiophene, a pyrrolopyrazine, and a carbothioamide. These types of compounds are often studied for their potential applications in various fields, such as pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .

Scientific Research Applications

Antidepressant Activity

Studies have synthesized and evaluated compounds structurally similar to 1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide for their antidepressant activity. The synthesis involved the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide, leading to derivatives that showed promising antidepressant effects in preclinical models, suggesting potential therapeutic applications in mental health disorders (Mathew, Suresh, & Anbazhagan, 2014).

Anti-Tumor Agents

A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized, characterized, and evaluated for their anti-tumor activity. The compounds demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines, indicating the potential of these derivatives as anti-cancer agents (Gomha, Edrees, & Altalbawy, 2016).

Anti-Breast Cancer Agents

New pyridopyrimidinone-based thiadiazoles and pyrazolines were synthesized and evaluated as potential anti-breast cancer agents. Some synthesized compounds showed powerful activity against the MCF-7 cell line, highlighting the potential of these derivatives in the development of new anti-breast cancer medications (Gomha, Abdallah, Al-showiman, Morad, & Mabkhot, 2017).

Cytotoxicity Studies

Cytotoxicity studies on copper and Ru(η6-p-cymene) complexes of pyrazolyl thiosemicarbazones revealed that complexation with these metals significantly enhanced cytotoxicity against various cancer cell lines, suggesting a role in the development of potential cancer therapies (Dömötör et al., 2020).

Antimicrobial Agents

Compounds within this chemical class have also been explored for their antimicrobial activities. The synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives has shown good antimicrobial activities against tested microorganisms, indicating their potential use in treating microbial infections (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).

Structural and Analytical Studies

Structural studies and Hirshfeld surface analysis of similar compounds provide insights into the molecular interactions and crystal packing of these compounds, offering valuable information for the design of new molecules with enhanced biological activities (Kumara et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein in the body .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it showed promise as a drug, future research might involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(4-methylphenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3S2/c1-14-6-8-15(9-7-14)20-19(23)22-12-11-21-10-2-4-16(21)18(22)17-5-3-13-24-17/h2-10,13,18H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWVPJPSHXLLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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